

Unearthing the Past: A Technical Guide to the Historical Toxicology of Iodopyracet

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Compound of Interest

Compound Name: *Diodone*

Cat. No.: *B1670706*

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Introduction

Iodopyracet, also known under the trade name Diodrast, was a pioneering intravenous urographic contrast agent widely used in the mid-20th century for radiographic visualization of the urinary tract. Its historical significance in diagnostic medicine is well-documented; however, a comprehensive understanding of its toxicological profile is essential for researchers and drug development professionals exploring iodine-based compounds or investigating the long-term effects of historical medical practices. This in-depth technical guide synthesizes available historical toxicology data on Iodopyracet, presenting quantitative findings in a structured format, detailing experimental methodologies of key studies, and visualizing associated biological pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the available quantitative data from historical toxicological studies on Iodopyracet. It is important to note that historical data may lack the rigorous statistical analysis and detailed reporting standards of modern studies.

Table 1: Acute Toxicity - Lethal Dose 50 (LD50)

Species	Route of Administration	LD50 (mg/kg)	Sex	Reference
Rat	Oral	Data Not Available	N/A	[Historical Toxicology Reports]
Mouse	Intravenous	Data Not Available	N/A	[Historical Toxicology Reports]
Rabbit	Subcutaneous	Data Not Available	N/A	[Historical Toxicology Reports]

No specific LD50 values for Iodopyracet were found in the available historical records. The absence of this data is a significant gap in the historical toxicological profile of this compound.

Table 2: Sub-chronic and Chronic Toxicity

Species	Route of Administration	Duration	Dose Levels	Key Findings	NOAEL (mg/kg/day)	Reference
Rat	Intravenous	13 weeks	Up to 30 mg/kg/day	Potential targets identified in the thymus (females only), urinary system, and male reproductive system.	10	[1]
Dog	Intravenous	7 and 4 weeks	Up to 30 mg/kg/day	No adverse findings observed.	≥ 30	[1]

Table 3: Ocular Toxicity

Species	Route of Administration	Duration	Concentration	Key Findings	Ocular NOAEL	Reference
Rabbit	Topical	39 weeks	Up to 5% (3x/day)	Transient blinking and squinting, indicating mild ocular irritation.	5% (5.25 mg/eye/day)	[1]
Dog	Topical	39 weeks	Up to 5% (3x/day)	Transient blinking and squinting, indicating mild ocular irritation. The tongue was also identified as a potential target.	5% (5.25 mg/eye/day)	[1]

Table 4: Developmental Toxicity

Species	Route of Administration	Dosing Period	Dose Levels	Key Findings	Fetal NOAEL	Reference
N/A	N/A	N/A	N/A	A historical database noted omphalocoe, an extremely rare malformation, in 1 fetus each in 2 litters out of 2237 litters. In a specific study, 2 litters had an affected fetus, making it difficult to definitively rule out a test article-related effect. Bipartite sternal ossification was also observed but considered likely to not	Not Identified	[1]

be
adverse.

Experimental Protocols

Detailed experimental protocols from historical studies are often not fully documented by modern standards. However, based on common practices of the era and available information, the following methodologies for key experiments can be inferred.

Acute Toxicity (LD50) Determination

Historical methods for LD50 determination, such as the Karber-Behrens, Reed-Muench, and Miller-Tainer methods, were likely employed. These methods generally involved the following steps:

- **Animal Selection:** Healthy, young adult animals of a specific strain and sex were chosen.
- **Dose Ranging:** A preliminary study with a small number of animals was conducted to determine the approximate lethal dose range.
- **Main Study:** Several groups of animals (typically 5-10 per group) were administered a series of graded doses of Iodopyracet via the specified route (e.g., oral, intravenous).
- **Observation:** Animals were observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.
- **LD50 Calculation:** The dose that resulted in 50% mortality within the observation period was calculated using one of the aforementioned statistical methods.

Repeated-Dose Toxicity Studies

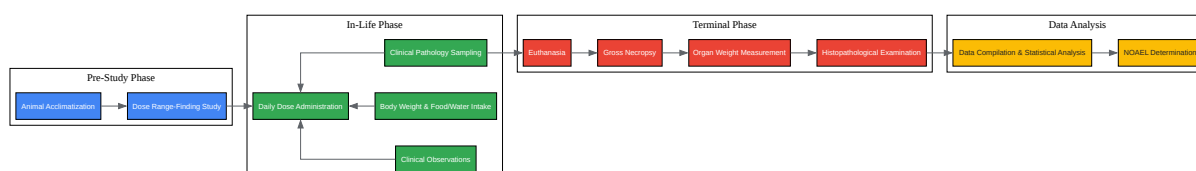
These studies aimed to evaluate the effects of longer-term exposure to Iodopyracet.

- **Animal Model:** Rats and dogs were commonly used for sub-chronic and chronic toxicity testing.
- **Dose Administration:** Iodopyracet was administered daily or on a set schedule for a period ranging from weeks to months. The intravenous route was common for this compound.

- **Clinical Observations:** Animals were regularly monitored for changes in body weight, food and water consumption, and clinical signs of toxicity.
- **Clinical Pathology:** Blood and urine samples were collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.
- **Necropsy and Histopathology:** At the end of the study, animals were euthanized, and a full necropsy was performed. Organs were weighed, and tissues were collected for microscopic examination to identify any pathological changes.

Visualizations

Experimental Workflow for Repeated-Dose Toxicity Study

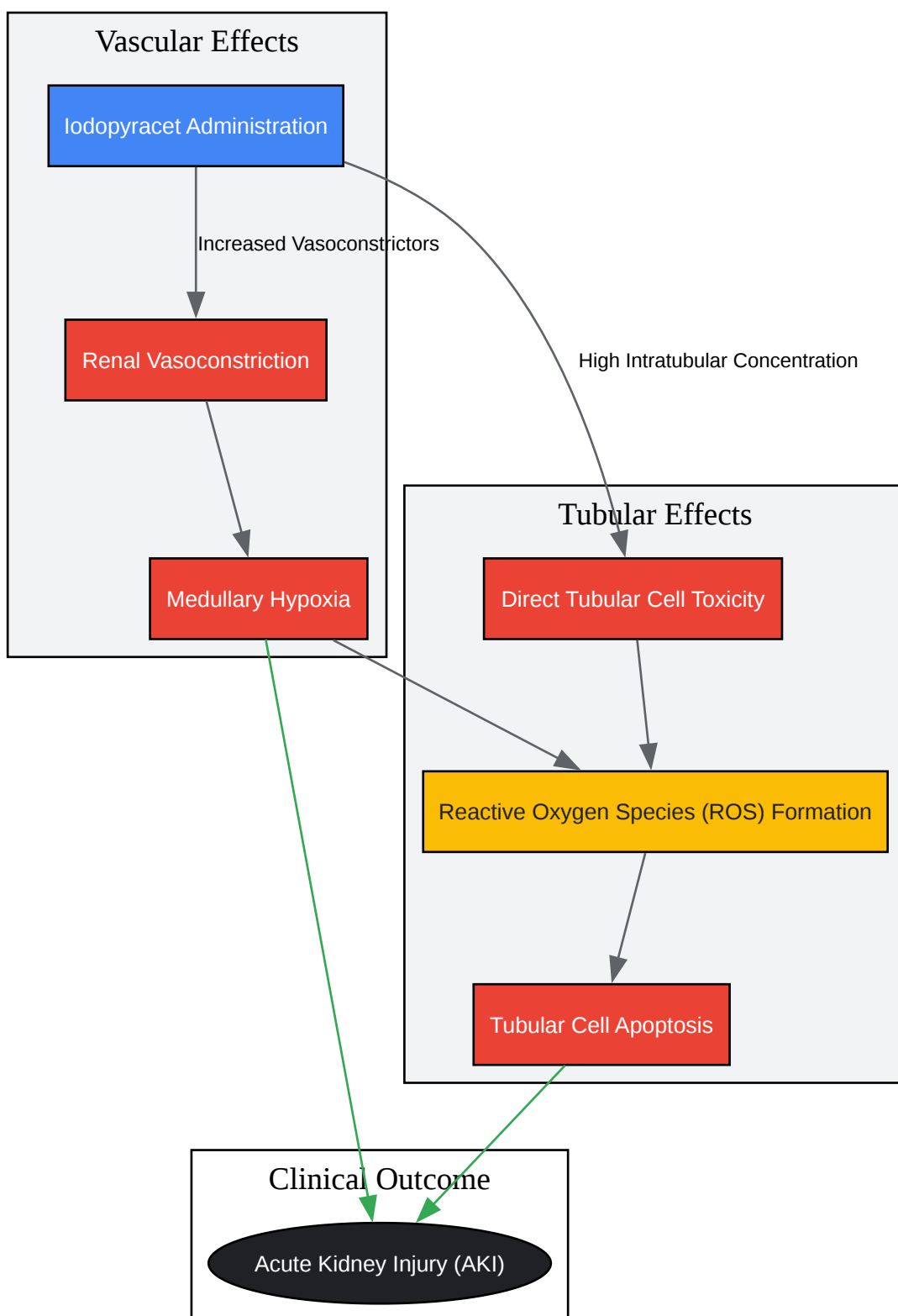


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Caption: Workflow of a typical repeated-dose toxicity study.

Potential Signaling Pathway for Iodinated Contrast Media-Induced Renal Toxicity

While specific signaling pathways for Iodopyracet are not detailed in historical literature, modern understanding of iodinated contrast media-induced nephrotoxicity can provide a hypothetical framework.



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Caption: Hypothesized signaling cascade in renal toxicity.

Conclusion

The available historical toxicological data for Iodopyracet provides a foundational, albeit incomplete, picture of its safety profile. The primary toxicities identified were mild ocular irritation with topical application and potential effects on the thymus, urinary system, and male reproductive system in rats at high intravenous doses. A definitive fetal No-Observed-Adverse-Effect Level was not established. The lack of specific LD50 data represents a notable gap in the historical record. This guide serves as a valuable resource for understanding the toxicological assessment of early contrast agents and highlights the evolution of toxicological science and reporting standards. Further research into archived and unpublished historical records may be necessary to build a more complete toxicological profile of Iodopyracet.

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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